The synthesis of NSC 670224 involves several key steps utilizing Grignard reagents and subsequent reactions to form the desired compound. The initial approach involved reacting commercially available benzylmagnesium chloride with a ketal precursor, yielding a mixture of diastereomers. These were separated using chromatography, and further transformations included mesylation and displacement with dimethylamine to produce the hydrochloride salt forms of the resulting alcohols.
A significant challenge in synthesizing NSC 670224 was the homocoupling observed during the formation of the dichlorobenzyl halide necessary for the Grignard reaction. Despite this, a more successful route was developed that allowed for the production of both cis and trans isomers of the compound with satisfactory yields. The final steps included the formation of allyl ethers and primary alcohols, leading to the establishment of NSC 670224 as a distinct entity characterized by its unique molecular structure .
The molecular structure of NSC 670224 can be represented as follows:
The compound features a dichloro-substituted aromatic ring, which is crucial for its biological activity. The stereochemistry was confirmed through single crystal X-ray diffraction, revealing that the cis isomer is indeed the active form of NSC 670224. This structural insight has implications for its interaction with biological targets .
NSC 670224 participates in various chemical reactions typical of aromatic compounds. Key reactions include:
These reactions are critical for developing a library of analogs that can be screened for specific biological activities .
The mechanism of action for NSC 670224 involves its interaction with specific biological targets, particularly those related to cancer cell proliferation. Although detailed mechanistic studies are still ongoing, preliminary data suggest that NSC 670224 may inhibit certain signaling pathways essential for tumor growth. This inhibition could be mediated through binding interactions with target proteins or enzymes involved in these pathways.
Research indicates that derivatives of NSC 670224 have shown promising results in yeast lethality assays, suggesting a potential mechanism involving cellular stress responses or apoptosis induction in malignant cells .
NSC 670224 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for biological testing and therapeutic applications .
NSC 670224 has several scientific applications:
NSC-670224 emerged from high-throughput screening initiatives at the National Cancer Institute (NCI), where it was identified as a potent cytotoxic agent against Saccharomyces cerevisiae (budding yeast) at low micromolar concentrations. This discovery originated from screening the NCI's Diversity Set I, Mechanistic Set, and Natural Products Set—a comprehensive library of 3,104 synthetic compounds and natural products. Initial genomic profiling revealed a striking similarity between NSC-670224 and the breast cancer therapeutic tamoxifen (NSC-180973), as both compounds exhibited nearly identical patterns of toxicity across a genome-wide library of yeast deletion mutants. This parallel suggested a potential mechanistic relationship between the two structurally distinct compounds, prompting further investigation into NSC-670224's biological activity and target specificity [1] [6] [7].
A critical historical milestone occurred when analytical characterization uncovered a significant structural misassignment in the original NCI database entry. Initially cataloged as a 2,4-dichloro-substituted arene derivative, advanced NMR and X-ray crystallographic analysis confirmed NSC-670224's true identity as the 3,4-dichloro regioisomer. This structural correction proved pharmacologically consequential, as the 3,4-dichloro configuration demonstrated substantially enhanced yeast toxicity (LC₅₀ = 3.2 μM) compared to the originally postulated structure (LC₅₀ = 6.7 μM for cis-7). The corrected structure enabled rational design of analogues and opened avenues for probing its novel mechanism of action distinct from classical estrogen receptor targeting [3] [6] [7].
Table 1: Structural Evolution of NSC-670224 | Property | Initial Database Entry | Corrected Structure | |--------------|----------------------------|--------------------------| | Arene substitution | 2,4-Dichloro | 3,4-Dichloro | | Stereochemistry | Undefined | (1R,2R,4S) relative configuration | | Yeast LC₅₀ | Not applicable (misassigned) | 3.2 μM | | Key confirmation method | N/A | X-ray crystallography |
NSC-670224 belongs to the structurally novel dichlorobenzylic choline derivatives characterized by three key moieties: (1) a 3,4-dichlorinated aromatic ring, (2) a conformationally constrained cyclohexyl-tert-butyl group, and (3) a flexible aminoethoxy ("choline chain") side chain terminating in a dimethylamino group. Single-crystal X-ray analysis established the compound's absolute configuration as the cis-diastereomer with (1R,2R,4S) relative stereochemistry, where the dichlorobenzyl and tert-butyl groups occupy equatorial positions on the cyclohexane ring. This specific spatial arrangement creates a topographical profile essential for optimal biological activity, as evidenced by the superior potency of the trans-diastereomer ("tamoxilog") which exhibits an LC₅₀ of 2.3 μM in yeast compared to NSC-670224's 3.2 μM [6] [7].
Pharmacological evaluation revealed the critical importance of both the choline chain and halogen substitution pattern. Structural simplification through removal of chlorine atoms (as in analogues cis-3 and trans-3) drastically reduced cytotoxicity (LC₅₀ = 26-29 μM), confirming the essential role of halogen bonding in target engagement. Similarly, modifications to the dimethylamino terminus significantly impacted bioactivity: homologation (compound 14, LC₅₀ = 4.1 μM) or pyrrolidine substitution (compound 15, LC₅₀ = 4.8 μM) partially retained potency, while morpholino substitution (compound 17) resulted in near-complete loss of activity. This structure-activity relationship (SAR) underscores the choline chain's dual role in facilitating both membrane permeability and target protein interactions, mirroring pharmacophoric elements observed in tamoxifen despite scaffold dissimilarity [6] [7].
Table 2: Biological Activity of NSC-670224 and Analogues in Yeast | Compound | LC₅₀ (μM) | Structural Features | |--------------|----------------|-------------------------| | cis-3 | 26 | No chlorine substituents | | trans-3 | 29 | No chlorine substituents | | cis-7 | 6.7 | 2,4-Dichloro isomer | | trans-7 | 2.5 | 2,4-Dichloro isomer | | NSC-670224 (cis-11) | 3.2 | 3,4-Dichloro isomer | | trans-11 (tamoxilog) | 2.3 | 3,4-Dichloro, trans stereochemistry | | Tamoxifen (NSC-180973) | 4.1 | Reference compound | | Homolog 14 | 4.1 | Extended choline chain | | Pyrrolidine 15 | 4.8 | Cyclic tertiary amine | | Morpholino 17 | >10 | Altered hydrogen bonding capacity |
Genome-wide chemical sensitivity profiling in yeast revealed a remarkable congruence between NSC-670224 and tamoxifen, evidenced by a correlation coefficient of 0.55 in the NCI-60 human tumor cell line screen using the COMPARE algorithm. This statistical similarity implies shared molecular targets or convergent pathway modulation despite their distinct chemical scaffolds. Crucially, both compounds maintain potent cytotoxicity in Saccharomyces cerevisiae—an organism devoid of estrogen receptors—providing compelling evidence for estrogen receptor-independent mechanisms of action. This observation aligns with clinical reports of tamoxifen's efficacy in certain estrogen receptor-negative breast cancers, suggesting the existence of ancillary cytotoxic pathways common to both therapeutic agents [1] [6] [7].
The mechanistic link between NSC-670224 and tamoxifen extends beyond phenotypic screening data to molecular functionality. Both compounds feature a terminal dimethylaminoethyloxy chain that demonstrates similar structure-activity relationship trends. Modifications to this moiety in NSC-670224 analogues parallel observations in tamoxifen derivatives, where alterations to the aminoethyl side chain significantly impact antiproliferative activity. This pharmacophoric conservation suggests potential targeting of similar membrane receptors or ion transport proteins. Research efforts have consequently prioritized identifying common targets through chemical proteomics approaches, including the synthesis of biotinylated affinity probes derived from tamoxilog (trans-11) capable of extracting protein targets from both yeast and human cell lines. These probes maintain the essential dichlorobenzylic and choline pharmacophores while incorporating cleavable linker systems for target identification [1] [3] [6].
Recent investigations into tamoxifen resistance mechanisms have illuminated potential parallel pathways relevant to NSC-670224. The observation that sustained MAPK signaling—particularly through ERK phosphorylation—mediates tamoxifen resistance in estrogen receptor-positive breast cancer suggests that NSC-670224 might similarly interface with kinase signaling cascades. Furthermore, mitochondrial adaptation mechanisms regulated through MAPK pathways represent another potential convergence point, as both compounds disrupt essential cellular processes independent of nuclear estrogen receptor engagement. While the exact protein target(s) of NSC-670224 remain under investigation, its mechanistic kinship with tamoxifen positions it as a valuable chemical probe for elucidating novel cancer vulnerabilities beyond conventional estrogen receptor modulation [4].
Table 3: Activity of Choline Chain Derivatives | Compound | Terminal Group | LC₅₀ (μM) | Relative Activity | |--------------|---------------------|----------------|----------------------| | Tamoxilog (trans-11) | -N(CH₃)₂ | 2.3 | 100% (baseline) | | Homolog 14 | -CH₂CH₂N(CH₃)₂ | 4.1 | 56% | | Pyrrolidine 15 | -N(CH₂CH₂)₂CH₂ | 4.8 | 48% | | Morpholino 17 | -N(CH₂CH₂)₂O | >10 | <23% |
Table of Compounds Mentioned | Compound Name | Alternative Identifier(s) | Context | |-------------------|------------------------------|-------------| | NSC-670224 | cis-11 | Primary subject compound | | Tamoxifen | NSC-180973 | Reference compound | | Tamoxilog | trans-11 | Potent analogue of NSC-670224 | | cis-3 | Benzyl analogue without chlorine | Inactive control | | trans-3 | Benzyl analogue without chlorine | Inactive control | | cis-7 | 2,4-Dichloro isomer | Less active isomer | | trans-7 | 2,4-Dichloro isomer | Moderately active isomer | | Homolog 14 | Extended choline chain analogue | Active derivative | | Pyrrolidine 15 | Cyclic amine analogue | Active derivative | | Morpholino 17 | Morpholine-containing analogue | Inactive derivative |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7